alpha1-39-Corticotropin (pig)
CAS No.: 9061-27-2
Cat. No.: VC21541283
Molecular Formula: C210H314N56O57S
Molecular Weight: 4567 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9061-27-2 |
|---|---|
| Molecular Formula | C210H314N56O57S |
| Molecular Weight | 4567 g/mol |
| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C210H314N56O57S/c1-110(2)91-143(189(304)234-116(12)173(288)237-135(68-73-163(275)276)178(293)233-117(13)174(289)256-151(95-119-43-20-16-21-44-119)205(320)265-88-37-56-155(265)196(311)254-144(92-111(3)4)190(305)243-139(72-77-167(283)284)186(301)258-153(207(322)323)97-120-45-22-17-23-46-120)249-184(299)138(71-76-166(281)282)244-194(309)150(101-168(285)286)253-183(298)136(69-74-164(277)278)238-172(287)115(11)232-160(272)104-228-177(292)149(100-159(216)271)255-197(312)156-57-38-89-266(156)206(321)152(96-122-62-66-126(270)67-63-122)257-202(317)170(113(7)8)260-188(303)132(51-28-32-81-213)246-201(316)171(114(9)10)262-199(314)158-59-40-87-264(158)204(319)142(55-36-85-226-210(221)222)247-181(296)133(53-34-83-224-208(217)218)240-180(295)131(50-27-31-80-212)239-179(294)130(49-26-30-79-211)235-161(273)106-230-200(315)169(112(5)6)261-198(313)157-58-39-86-263(157)203(318)141(52-29-33-82-214)236-162(274)105-229-176(291)147(98-123-102-227-129-48-25-24-47-127(123)129)251-182(297)134(54-35-84-225-209(219)220)241-191(306)146(93-118-41-18-15-19-42-118)250-193(308)148(99-124-103-223-109-231-124)252-185(300)137(70-75-165(279)280)242-187(302)140(78-90-324-14)245-195(310)154(108-268)259-192(307)145(248-175(290)128(215)107-267)94-121-60-64-125(269)65-61-121/h15-25,41-48,60-67,102-103,109-117,128,130-158,169-171,227,267-270H,26-40,49-59,68-101,104-108,211-215H2,1-14H3,(H2,216,271)(H,223,231)(H,228,292)(H,229,291)(H,230,315)(H,232,272)(H,233,293)(H,234,304)(H,235,273)(H,236,274)(H,237,288)(H,238,287)(H,239,294)(H,240,295)(H,241,306)(H,242,302)(H,243,305)(H,244,309)(H,245,310)(H,246,316)(H,247,296)(H,248,290)(H,249,299)(H,250,308)(H,251,297)(H,252,300)(H,253,298)(H,254,311)(H,255,312)(H,256,289)(H,257,317)(H,258,301)(H,259,307)(H,260,303)(H,261,313)(H,262,314)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,322,323)(H4,217,218,224)(H4,219,220,225)(H4,221,222,226)/t115-,116-,117-,128-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,169-,170-,171-/m0/s1 |
| Standard InChI Key | XFBDTKGDXZDJAN-WODOTNDISA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
| SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Introduction
Structural and Biochemical Properties
Molecular Structure and Composition
Alpha1-39-Corticotropin (pig) is a linear polypeptide composed of 39 amino acid residues. While the exact sequence shares homology with other mammalian corticotropins, the porcine variant has specific substitutions that distinguish it from the human form. The hormone's biological activity is primarily determined by the first 24 amino acids, with the N-terminal region being particularly crucial for receptor binding and activation.
The structural integrity of the molecule, particularly its three-dimensional conformation, is essential for its biological activity. This conformation is maintained through various intramolecular interactions, including hydrogen bonding and hydrophobic interactions between specific amino acid residues.
Physicochemical Characteristics
The physical and chemical properties of alpha1-39-Corticotropin (pig) significantly influence its biological activity and pharmaceutical applications. The compound is typically stored at -20°C to maintain stability, as it is susceptible to degradation at higher temperatures . Its water solubility allows for relatively straightforward preparation of injectable solutions for experimental or therapeutic use.
The peptide's stability is influenced by various factors, including pH, temperature, and the presence of proteolytic enzymes. Under physiological conditions, the hormone has a relatively short half-life, which is an important consideration for both research applications and potential therapeutic uses.
Table 1: Physicochemical Properties of Alpha1-39-Corticotropin (Pig)
Biological Function and Physiological Role
Role in the Hypothalamic-Pituitary-Adrenal Axis
Alpha1-39-Corticotropin (pig) occupies a central position in the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system involved in metabolic regulation and adaptive responses in pigs. This axis represents a complex feedback system that coordinates the body's response to various stressors, including physical, psychological, and immunological challenges.
The secretion of alpha1-39-Corticotropin is primarily regulated by corticotropin-releasing factor (CRF) and lysine vasopressin (LVP) from the hypothalamus . Research has demonstrated dose-dependent responses in ACTH secretion following administration of these regulatory hormones. For instance, studies have shown that plasma concentration of ACTH increases by 452.3% following administration of 100 micrograms of LVP, compared to 233.6% with 50 micrograms and 81.5% with 10 micrograms . This demonstrates the finely tuned regulatory mechanisms governing ACTH secretion in pigs.
Stimulation of Cortisol Production
The primary physiological function of alpha1-39-Corticotropin (pig) is to stimulate the adrenal cortex to produce and secrete glucocorticoids, primarily cortisol. Upon binding to melanocortin-2 receptors (MC2R) on adrenocortical cells, ACTH initiates a signaling cascade that ultimately leads to increased synthesis and release of cortisol.
Cortisol responses to ACTH stimulation show characteristic patterns. Research indicates that cortisol levels increase by approximately 132.8% following administration of 50 micrograms of LVP and by 123.2% with 100 micrograms, compared to a more modest increase of 38.2% with 10 micrograms . This relationship between ACTH levels and cortisol production demonstrates the crucial regulatory role this hormone plays in stress hormone production.
Genetic Determinism and Breed Differences
Genetic factors significantly influence HPA axis activity and, consequently, the function of alpha1-39-Corticotropin in pigs. Research has revealed substantial heritability in cortisol response to ACTH stimulation, with heritability values reaching 0.64 (±0.03) . This indicates that genetic factors account for approximately 64% of the variability in ACTH-stimulated cortisol response among pigs.
Divergent selection experiments based on plasma cortisol levels measured one hour after ACTH injection have demonstrated strong selection responses. After three generations of selection, the difference between divergent lines reached approximately five genetic standard deviations . Genome-wide association studies have highlighted the importance of the glucocorticoid receptor gene (NR3C1) in this response, confirming the significant role of genetic polymorphisms in modulating the HPA axis activity .
Research Applications and Findings
Molecular Mechanisms of Adrenal Sensitivity
Research into alpha1-39-Corticotropin (pig) has revealed significant insights into the molecular mechanisms underlying adrenal sensitivity to ACTH. Studies comparing different pig breeds, such as Meishan (MS) and Large White (LW), have identified differential gene expression patterns that contribute to variations in HPA axis activity .
Microarray and real-time PCR analyses have identified 211 genes whose expression is affected by genotype and/or ACTH stimulation. These genes are related to various cellular functions, including transcription, cell growth/maintenance, signal transduction, cell structure/adhesion/extracellular matrix, and protein kinase/phosphatase activity . Notably, no changes were observed in the expression of known key regulator proteins of the ACTH signaling pathway or steroidogenic enzymes.
Instead, differences in adrenal sensitivity appear to be related to the expression of genes involved in the tricarboxylic acid (TCA) pathway, such as Mdh2, Sdha, and Suclg2, which are over-expressed in MS pigs compared to LW pigs . This suggests that higher TCA cycle activity in MS pigs may contribute to higher steroidogenic activity and explain the typically higher cortisol levels observed in this breed.
Cholesterol Supply to Steroidogenesis
Another important finding from research on alpha1-39-Corticotropin (pig) concerns the mechanisms involved in cholesterol supply to steroidogenesis. Studies have revealed up-regulation of the Star (steroidogenic acute regulatory protein) and Ldlr (low-density lipoprotein receptor) genes in MS pigs and/or in response to ACTH stimulation .
These findings suggest that differences in adrenal function between pig breeds may involve mechanisms required for cholesterol supply to steroidogenesis, in addition to differences in the TCA cycle activity. The Star protein facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroidogenesis, while Ldlr mediates the uptake of cholesterol-rich lipoproteins from the circulation.
Behavioral and Developmental Studies
Alpha1-39-Corticotropin (pig) has also been explored for its effects on behavior and development, particularly in pediatric research models. These studies investigate the complex relationships between HPA axis activity, stress response, and behavioral outcomes.
Research in this area contributes to our understanding of how early-life stress and HPA axis dysregulation may impact behavioral development and predisposition to various conditions later in life. Such research is particularly valuable given the increasing recognition of the importance of early-life experiences in shaping long-term health outcomes.
Comparative Aspects and Related Compounds
Comparison with Human Corticotropin
These similarities and differences provide important insights into the evolution of the HPA axis across mammalian species and the structure-function relationships of corticotropin molecules. Understanding these comparative aspects is crucial for translating findings from porcine models to human physiology and pathology.
Synthetic Analogs and Derivatives
Various synthetic analogs of alpha1-39-Corticotropin have been developed for research and potential therapeutic applications. These modified peptides are designed to enhance stability, specificity, or activity compared to the native hormone.
Porcine corticotropin derivatives with specific amino acid substitutions have been created to investigate the structure-function relationships of the hormone and to develop improved therapeutic agents. These synthetic analogs provide valuable tools for research and may offer advantages over the native hormone for specific applications.
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